3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione
Description
The compound 3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is a heterocyclic molecule featuring a pyrrolo[3,2-d]pyrimidine-2,4-dione core fused with a phenyl group at position 7 and a 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl substituent at position 3. This structure combines a bicyclic aromatic system with a piperazine-derived side chain, which may confer unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-7-phenyl-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3/c30-20(28-13-11-27(12-14-28)18-9-5-2-6-10-18)16-29-23(31)22-21(26-24(29)32)19(15-25-22)17-7-3-1-4-8-17/h1-10,15,25H,11-14,16H2,(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMPGMNCAMOEPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)C4=C(C(=CN4)C5=CC=CC=C5)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with piperazine and 2-azetidinone pharmacophores have been reported to show anti-cancer activities. They have been found to induce apoptosis in different types of cancer cells.
Mode of Action
The compound’s mode of action is likely related to its ability to inhibit proliferation and induce apoptosis in cancer cells. This is achieved through the generation of intracellular reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential. This results in apoptosis through the mitochondria-mediated pathway.
Biochemical Pathways
The compound affects the intrinsic pathway of programmed cell death. This involves the elevation in the level of cytochrome c and upregulation in the expression of caspase-3. The compound also affects the PI3K/AKT/GSK-3β (glycogen synthase kinase) signaling pathways.
Biological Activity
The compound 3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is a pyrrolo[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the current knowledge regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 398.46 g/mol. The structure features a pyrrolo[3,2-d]pyrimidine core linked to a phenylpiperazine moiety through an oxoethyl group.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
-
Anticancer Activity
- The compound has shown promising anticancer effects in various cell lines. For instance, it demonstrated significant cytotoxicity against HCT116 and MCF7 cancer cell lines with IC50 values of 0.39 ± 0.06 µM and 0.46 ± 0.04 µM respectively . This indicates a potent inhibitory effect on cancer cell proliferation.
- Anti-inflammatory Properties
-
Mechanism of Action
- The proposed mechanism involves the interaction with COX enzymes, particularly COX-2, which plays a significant role in inflammatory processes. Molecular docking studies have indicated that the compound can bind effectively to the active site of COX enzymes, potentially leading to reduced inflammation and pain .
Case Studies
A selection of case studies highlights the biological activity of this compound:
| Study Reference | Biological Activity | Cell Line/Model | IC50 Value |
|---|---|---|---|
| Li et al. | Anticancer | HCT116 | 0.39 µM |
| Li et al. | Anticancer | MCF7 | 0.46 µM |
| Malinka et al. | Anti-inflammatory | In vitro assays | Not specified |
Pharmacological Implications
Given its anticancer and anti-inflammatory properties, this compound holds potential for development as a therapeutic agent in oncology and pain management. Further research is necessary to fully elucidate its efficacy and safety profile in vivo.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the target compound, we compare it with structurally analogous molecules from recent literature (Table 1). Key differences lie in the core heterocyclic system, substituent positions, and physicochemical properties.
Table 1: Structural and Physicochemical Comparison of Analogous Compounds
*Estimated based on structural similarity; †Predicted using fragment-based methods.
Core Heterocyclic System
- Target Compound: The pyrrolo[3,2-d]pyrimidine core (5-membered pyrrole fused to 6-membered pyrimidine at positions 3 and 2) differs from the pyrrolo[2,3-d]pyrimidine in , where fusion occurs at positions 2 and 3.
- Pyrido[2,3-d]pyrimidine (): Replaces the pyrrole ring with pyridine, increasing aromaticity and rigidity. This enhances metabolic stability but may reduce solubility due to lower polarity .
Substituent Analysis
- Position 3 : All three compounds share a 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl group at position 3. This motif is critical for interactions with serotonin or dopamine receptors, though steric effects from adjacent substituents (e.g., 1,3-diethyl in ) may modulate potency .
- Position 7 (Target) vs. Position 5 () : The target’s 7-phenyl group occupies a distinct region compared to the 5-ethoxy group in . Ethoxy groups typically enhance lipophilicity (logP = 1.4868 in ), whereas phenyl rings may contribute to π-π stacking interactions .
Physicochemical Properties
- logP : The target’s predicted logP (~2.1) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. ’s compound (logP = 1.4868) is less lipophilic, likely due to the polar ethoxy group.
- Polar Surface Area (PSA) : The pyrido[2,3-d]pyrimidine in has a PSA of 68.498 Ų, indicating moderate solubility. The target’s PSA is expected to be lower due to the absence of ethoxy groups, favoring CNS penetration .
Research Implications
While crystallographic data for the target compound are unavailable, methodologies like SHELX () could resolve its 3D structure, clarifying substituent orientation and intermolecular interactions . The structural diversity among analogs highlights the importance of core and substituent optimization for tuning pharmacological profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
